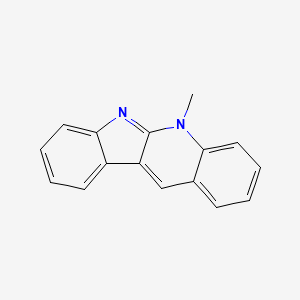

Neocryptolepine

Description

isolated from the roots of the African plant Cryptolepis sanguinolenta; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

5-methylindolo[2,3-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-18-15-9-5-2-6-11(15)10-13-12-7-3-4-8-14(12)17-16(13)18/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIIKMBOSNKNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C3C1=NC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150720 | |

| Record name | 5H-Quinodoline, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114414-78-7 | |

| Record name | 5-Methyl-5H-quinindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114414-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Quinodoline, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114414787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Quinodoline, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of Neocryptolepine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocryptolepine, a planar tetracyclic indoloquinoline alkaloid isolated from the roots of the African plant Cryptolepis sanguinolenta, has garnered significant attention in the scientific community for its potent cytotoxic and anti-cancer properties.[1] This technical guide provides a comprehensive overview of the core mechanisms through which this compound and its derivatives exert their biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, pharmacology, and drug development.

DNA Intercalation: A Foundational Interaction

The planar structure of this compound is a key determinant of its primary mechanism of action: DNA intercalation.[2][3] This process involves the insertion of the flat aromatic rings of the this compound molecule between the base pairs of the DNA double helix.

Studies have demonstrated that this compound exhibits a preference for intercalating at GC-rich sequences.[2][4] This interaction distorts the helical structure of DNA, which can interfere with fundamental cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The affinity of this compound for DNA, while significant, has been reported to be slightly lower than that of its isomer, cryptolepine.[3]

Inhibition of Topoisomerases: Disrupting DNA Topology

This compound and its derivatives have been identified as potent inhibitors of topoisomerases, nuclear enzymes that are critical for resolving topological challenges in DNA during replication, transcription, and recombination.[5][6]

-

Topoisomerase I (Topo I) Inhibition: Several derivatives of this compound have been shown to inhibit the activity of Topo I.[5] By stabilizing the covalent complex between Topo I and DNA, these compounds prevent the re-ligation of the single-strand breaks created by the enzyme, leading to the accumulation of DNA damage.

-

Topoisomerase II (Topo II) Inhibition: this compound also interferes with the catalytic activity of Topo II.[3] Similar to its effect on Topo I, it can act as a "poison," stabilizing the Topo II-DNA cleavage complex and resulting in persistent double-strand breaks. This mechanism is a hallmark of many established anticancer drugs.[7][8] Interestingly, some studies suggest that for certain this compound analogs, Topo II may not be the primary cellular target, indicating a multifaceted mechanism of action.[9]

Induction of Cell Cycle Arrest and Apoptosis

A major consequence of the DNA damage induced by this compound is the activation of cell cycle checkpoints and the subsequent induction of programmed cell death (apoptosis).

-

Cell Cycle Arrest: Treatment with this compound and its derivatives has been shown to cause a significant accumulation of cells in the G2/M phase of the cell cycle.[9] This arrest prevents cells with damaged DNA from proceeding into mitosis, thus halting proliferation. In some cell lines and at varying concentrations, arrest at the G1 and S phases has also been observed.

-

Apoptosis: this compound can trigger the intrinsic pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria into the cytoplasm.[9] This event initiates a caspase cascade, leading to the execution of the apoptotic program. However, it is noteworthy that in some cancer cell lines, particularly at higher concentrations, this compound derivatives have been observed to induce necrosis rather than apoptosis.[10]

Modulation of the PI3K/AKT/mTOR Signaling Pathway

Recent research has unveiled a critical role for the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway in the mechanism of action of this compound derivatives. This pathway is a central regulator of cell proliferation, growth, and survival and is often dysregulated in cancer.[10][11]

This compound derivatives have been demonstrated to down-regulate the expression and phosphorylation of key proteins within the PI3K/AKT/mTOR cascade, including PI3K, AKT, and mTOR.[10] By inhibiting this pro-survival pathway, this compound can effectively suppress cancer cell proliferation and migration.

Quantitative Data Summary

The cytotoxic activity of this compound and its derivatives has been evaluated against a wide range of cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values for selected compounds.

Table 1: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| AGS | Gastric Cancer | 20 |

| HGC27 | Gastric Cancer | 18 |

| MKN45 | Gastric Cancer | 19 |

| MGC803 | Gastric Cancer | 40 |

| SGC7901 | Gastric Cancer | 37 |

Data sourced from[10]

Table 2: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | Cancer Type | IC50 |

| Derivative 9 | A549 | Lung Cancer | 0.197 µM |

| Derivative 10 | A549 | Lung Cancer | 0.1988 µM |

| Derivative 43 | AGS | Gastric Cancer | 43 nM |

| Derivative 65 | AGS | Gastric Cancer | 148 nM |

| Derivative 64 | HCT116 | Colorectal Cancer | 0.33 µM |

| Derivative 69 | HCT116 | Colorectal Cancer | 0.35 µM |

| Compound C5 | AGS | Gastric Cancer | 9.2 µM |

| Compound C8 | AGS | Gastric Cancer | 6.9 µM |

Data sourced from[1][7][8][10]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments commonly used to investigate the mechanism of action of this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and solvent-treated cells as controls.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

This compound or its derivatives

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Culture cells and treat them with the this compound compound for a specified duration.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating them for at least 30 minutes on ice.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.

-

The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Western Blotting for PI3K/AKT Pathway Analysis

Western blotting is employed to detect and quantify the expression levels of specific proteins in the PI3K/AKT signaling pathway.

Materials:

-

Cancer cell lines

-

This compound or its derivatives

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against total and phosphorylated PI3K, AKT, mTOR, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the this compound compound and then lyse them to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and then incubate it with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

Topoisomerase Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerases.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Purified human Topoisomerase I or II

-

Assay buffer

-

This compound or its derivatives

-

Stop solution (e.g., containing SDS and proteinase K)

-

Agarose gel

-

Gel loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of the this compound compound.

-

Initiate the reaction by adding the topoisomerase enzyme.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Stain the gel with a DNA stain and visualize the DNA bands under UV light.

-

Inhibition of topoisomerase activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the enzyme-only control.

Visualizations

Signaling Pathway Diagram

Caption: Overview of the multifaceted mechanism of action of this compound.

Experimental Workflow Diagram

Caption: Standard experimental workflow for elucidating this compound's mechanism.

Conclusion

This compound and its derivatives represent a promising class of anti-cancer agents with a complex and multifaceted mechanism of action. The core of their activity lies in their ability to intercalate into DNA and inhibit topoisomerase enzymes, leading to significant DNA damage. This, in turn, triggers cell cycle arrest and apoptosis. Furthermore, the modulation of critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, contributes to their potent cytotoxic effects. The continued exploration of the structure-activity relationships of this compound derivatives holds great potential for the development of novel and more effective cancer therapeutics. This guide provides a foundational understanding for researchers to build upon in their efforts to harness the therapeutic potential of this remarkable natural product.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. Interactions of cryptolepine and this compound with unusual DNA structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. texaschildrens.org [texaschildrens.org]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Neocryptolepine: A Technical Guide to its Natural Sources and Isolation for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocryptolepine is a potent indoloquinoline alkaloid that has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] Primarily sourced from the West African shrub Cryptolepis sanguinolenta, this natural compound, along with its isomers cryptolepine and isocryptolepine, has demonstrated a range of biological effects, including anti-cancer, antibacterial, and antifungal properties.[3] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its known biological activities and mechanisms of action, with a focus on its potential in drug development.

Natural Provenance of this compound

The principal natural reservoir of this compound is the root and root bark of Cryptolepis sanguinolenta, a climbing shrub indigenous to West and Central Africa.[1][3] This plant has a long history of use in traditional African medicine for treating a variety of ailments, including malaria and fever. While C. sanguinolenta is the most well-documented source, other plants such as Justicia betonica and Sida rhombifolia have also been reported to contain indoloquinoline alkaloids, though the presence and concentration of this compound in these species are less characterized.[1]

The concentration of alkaloids in C. sanguinolenta can be influenced by agricultural factors. Studies on the major alkaloid, cryptolepine, have shown that cultivation conditions such as planting density and harvest time can significantly impact yield.[4][5] For instance, the highest cryptolepine content is often observed in plants harvested after 9-15 months of growth.[4][5] While specific data for this compound is less abundant, it is reasonable to infer that similar factors would influence its concentration. This compound is considered a minor alkaloid compared to cryptolepine, with yields being correspondingly low.[1]

Isolation and Purification of this compound: An Experimental Protocol

The isolation of this compound from Cryptolepis sanguinolenta is a multi-step process involving extraction and chromatographic purification. The following protocol is a composite of methodologies described in the scientific literature.

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation of this compound from its natural source.

1. Plant Material Preparation:

-

The roots of Cryptolepis sanguinolenta are harvested, washed, and air-dried in the shade to prevent degradation of the active compounds.

-

The dried roots are then ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered root material is subjected to exhaustive extraction using a Soxhlet apparatus with methanol as the solvent.[6] This method allows for the continuous extraction of alkaloids from the plant matrix.

-

Alternatively, maceration with 80% ethanol has also been reported for the initial extraction.

3. Preliminary Purification: Liquid-Liquid Extraction:

-

The crude methanolic extract is concentrated under reduced pressure.

-

The residue is then subjected to acid-base partitioning. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

-

This aqueous solution is then washed with a non-polar solvent (e.g., dichloromethane or chloroform) to remove neutral and acidic impurities.

-

The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted into an immiscible organic solvent like chloroform or dichloromethane. This step yields a crude alkaloid fraction.

4. Chromatographic Separation:

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel or alumina.[7] A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol can be used to separate the different alkaloids. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are pooled and further purified using preparative reversed-phase HPLC.[1] This step is crucial for separating this compound from its isomers, cryptolepine and isocryptolepine, which have very similar polarities. A common mobile phase consists of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

5. Purity Assessment and Characterization:

-

The purity of the isolated this compound is assessed by analytical HPLC.

-

The structure of the purified compound is confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR).[1]

Quantitative Data on this compound

Quantitative data on the yield of this compound is scarce, as it is a minor alkaloid. However, data on the major alkaloid, cryptolepine, and the biological activity of this compound and its derivatives provide valuable context for its potential as a drug lead.

Table 1: Yield of Indoloquinoline Alkaloids from Cryptolepis sanguinolenta

| Alkaloid | Plant Part | Yield (% w/w) | Reference |

| Cryptolepine | Root Powder | ~1.0 - 1.25 | [6] |

| Isocryptolepine | Roots | 0.00005 | [1] |

| This compound | Roots | Not explicitly quantified, but co-isolated with isocryptolepine, suggesting a similarly low yield. | [1] |

Table 2: Cytotoxic Activity of this compound and its Derivatives (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound Derivative 9 | A549 | Lung Cancer | 0.197 | |

| This compound Derivative 10 | A549 | Lung Cancer | 0.1988 | |

| This compound Derivative 43 | AGS | Gastric Cancer | 0.043 | |

| This compound Derivative 65 | AGS | Gastric Cancer | 0.148 | |

| This compound Derivative 64 | HCT116 | Colorectal Cancer | 0.33 | |

| This compound Derivative 69 | HCT116 | Colorectal Cancer | 0.35 |

Signaling Pathways and Mechanism of Action

This compound and its derivatives exert their biological effects through multiple mechanisms, primarily by interacting with DNA and key cellular signaling pathways.

Inhibition of Topoisomerase II

This compound is a known inhibitor of human topoisomerase II, an essential enzyme involved in DNA replication and transcription.[2] It acts as a DNA intercalating agent, preferentially binding to GC-rich sequences.[2][8] By intercalating into the DNA, this compound stabilizes the covalent complex between topoisomerase II and DNA, which leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.[8]

Caption: Mechanism of topoisomerase II inhibition by this compound.

Modulation of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. While direct interaction of this compound with this pathway is still under investigation, several studies have shown that this compound derivatives can effectively inhibit this pathway in cancer cells, leading to apoptosis and cell cycle arrest.

Caption: Overview of the PI3K/AKT/mTOR signaling pathway and its inhibition by this compound derivatives.

Conclusion

This compound, a minor alkaloid from Cryptolepis sanguinolenta, presents a compelling scaffold for the development of novel therapeutics, particularly in oncology. While its low natural abundance poses a challenge for large-scale production, the detailed understanding of its isolation and purification, as outlined in this guide, provides a solid foundation for further research. The elucidation of its mechanisms of action, including topoisomerase II inhibition and modulation of the PI3K/AKT/mTOR pathway, opens avenues for the rational design of more potent and selective derivatives. For drug development professionals, this compound represents a valuable natural product lead that, with further investigation and synthetic optimization, holds significant promise for clinical applications.

References

- 1. Isolation and synthesis of cryptosanguinolentine (isocryptolepine), a naturally-occurring bioactive indoloquinoline alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemical and Pharmacological Review of Cryptolepis sanguinolenta (Lindl.) Schlechter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increasing the planting density of Cryptolepis sanguinolenta (Lindl.) Schlt increased root biomass and cryptolepine yield - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. interesjournals.org [interesjournals.org]

- 8. The DNA intercalating alkaloid cryptolepine interferes with topoisomerase II and inhibits primarily DNA synthesis in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Neocryptolepine: A Technical Guide on Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocryptolepine is a potent, naturally occurring indoloquinoline alkaloid isolated from the roots of the West African shrub Cryptolepis sanguinolenta.[1][2] This tetracyclic heterocyclic compound is part of a small family of indolo[2,3-b]quinoline alkaloids and has garnered significant scientific interest due to its broad spectrum of biological activities.[1] Historically used in traditional African medicine, this compound and its synthetic derivatives are now the subject of extensive research for their potential as therapeutic agents, particularly in oncology and infectious diseases.[1][2] This document provides a detailed overview of its chemical structure, physicochemical properties, pharmacological activities, and mechanisms of action, supported by experimental methodologies and pathway visualizations.

Chemical Identity and Physicochemical Properties

This compound is structurally defined as 5-methylindolo[2,3-b]quinoline. Its planar, tetracyclic structure is fundamental to its primary mechanism of action: intercalation into DNA.[3] A significant challenge in the development of this compound as a therapeutic agent is its poor aqueous solubility, which hampers bioavailability and has spurred the synthesis of more soluble derivatives.[4][5]

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Citation |

| IUPAC Name | 5-methylindolo[2,3-b]quinoline | [6] |

| Molecular Formula | C₁₆H₁₂N₂ | [6] |

| Molecular Weight | 232.28 g/mol | [7] |

| Canonical SMILES | CN1C2=CC=CC=C2C=C3C1=NC4=CC=CC=C43 | [6] |

| InChIKey | PZIIKMBOSNKNFZ-UHFFFAOYSA-N | [6] |

| Appearance | Amorphous yellowish powder | [8] |

| Solubility | Poor aqueous solubility | [4][5] |

| Predicted XlogP | 3.7 | [6] |

Pharmacological Profile and Biological Activity

This compound exhibits a wide range of pharmacological effects, including cytotoxic, antimalarial, antibacterial, and antifungal activities.[1][2] Its derivatives have been extensively studied to enhance potency and selectivity for various therapeutic targets.

Anticancer Activity

The primary focus of this compound research has been its potent cytotoxic effects against various cancer cell lines. This activity is largely attributed to its ability to intercalate DNA and inhibit topoisomerase II, leading to cell cycle arrest and apoptosis.[9] Derivatives have shown remarkable potency, with some reaching nanomolar efficacy.[2][9]

Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound and Its Derivatives

| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ Value | Citation |

| This compound | AGS | Gastric Cancer | 20 µM | [2] |

| This compound | HGC27 | Gastric Cancer | 18 µM | [2] |

| This compound | MKN45 | Gastric Cancer | 19 µM | [2] |

| This compound Derivative (Compound 43) | AGS | Gastric Cancer | 43 nM | [9] |

| This compound Derivative (Compound 65) | AGS | Gastric Cancer | 148 nM | [9] |

| This compound Derivative (Compound 64) | HCT116 | Colorectal Cancer | 0.33 µM | [9][10] |

| This compound Derivative (Compound 69) | HCT116 | Colorectal Cancer | 0.35 µM | [9][10] |

| This compound Derivative (11-(3-amino-2-hydroxy)propylamino) | A549 | Lung Cancer | 0.197 µM | [9] |

| This compound Derivative | MV4-11 | Leukemia | 42 nM | [2] |

Antimalarial Activity

This compound and its analogues demonstrate significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This activity is linked to mechanisms including inhibition of β-haematin formation and DNA intercalation.[11] Structure-activity relationship (SAR) studies have focused on modifying the this compound core to reduce cytotoxicity while retaining or enhancing antiplasmodial efficacy.[1]

Mechanism of Action

The biological effects of this compound are driven by two principal, interconnected mechanisms at the molecular level. For certain derivatives, a third mechanism involving the modulation of key cellular signaling pathways has been identified.

DNA Intercalation and Topoisomerase II Inhibition

The planar structure of this compound allows it to insert, or intercalate, between the base pairs of DNA, with a preference for GC-rich sequences.[10] This physical binding distorts the DNA helix, interfering with critical cellular processes like replication and transcription. This intercalation stabilizes the transient complex formed between DNA and Topoisomerase II, an enzyme essential for resolving DNA supercoils. By preventing the re-ligation of the DNA strands, this compound acts as a topoisomerase II "poison," leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.[1][4]

Inhibition of the PI3K/AKT Signaling Pathway

Recent studies on this compound derivatives have revealed an alternative mechanism of action, particularly in gastric cancer cells. These derivatives can inhibit the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[2][9] This pathway is a critical regulator of cell proliferation, survival, and growth; its aberrant activation is a hallmark of many cancers. By inhibiting this pathway, this compound derivatives can suppress tumor growth and induce cell death, representing a targeted therapeutic strategy.[2][9]

Key Experimental Protocols

The pharmacological properties of this compound have been elucidated through various in vitro assays. The following sections detail the general methodologies for key experiments.

Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: A stock solution of this compound or its derivative is prepared and serially diluted to a range of concentrations. The cell culture medium is replaced with medium containing the test compound, and the plate is incubated for a specified period (e.g., 48 or 72 hours).[2] Control wells containing untreated cells and a vehicle control are included.

-

MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT reagent is added to each well. The plate is incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Analysis: The absorbance of treated cells is compared to that of the untreated control cells to calculate the percentage of cell viability. The IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%—is determined from the resulting dose-response curve.

DNA Interaction Analysis

To confirm this compound's mechanism of action, DNA interaction assays are employed. These can include DNA-methyl green displacement assays, DNA relaxation assays, and spectroscopic methods.

Methodology (DNA Relaxation Assay):

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase II, and a reaction buffer in a microcentrifuge tube.

-

Compound Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the compound is also prepared.

-

Incubation: The reaction is incubated at 37°C for a set time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA. In the presence of an effective Topoisomerase II inhibitor, the DNA will remain in its supercoiled state. If the compound is a topoisomerase poison, linear DNA will be produced.

-

Reaction Termination: The reaction is stopped by adding a stop solution/loading dye containing a protein-denaturing agent (like SDS) and a DNA intercalating dye (e.g., ethidium bromide or SYBR Green).

-

Gel Electrophoresis: The samples are loaded onto an agarose gel and subjected to electrophoresis. The different topological forms of the plasmid DNA (supercoiled, relaxed, and linear) migrate at different rates.

-

Visualization and Analysis: The gel is visualized under UV light. The inhibition of topoisomerase II activity is determined by the persistence of the supercoiled DNA band compared to the control, where the DNA is converted to its relaxed form.

Conclusion and Future Directions

This compound is a compelling natural product with a well-defined chemical structure and potent, multifaceted biological activities. Its primary mechanisms of action, DNA intercalation and Topoisomerase II inhibition, establish it as a strong candidate for anticancer drug development. Furthermore, the ability of its derivatives to modulate critical oncogenic pathways like PI3K/AKT highlights the potential for developing targeted therapies. The main hurdle remains its poor aqueous solubility and bioavailability. Future research should focus on the rational design of novel derivatives and the development of advanced drug delivery systems, such as nanoformulations, to overcome these pharmacokinetic challenges and unlock the full therapeutic potential of this promising indoloquinoline alkaloid.[4]

References

- 1. This compound: A Promising Indoloisoquinoline Alkaloid with Interesting Biological Activity. Evaluation of the Drug and its Most Relevant Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of this compound Derivatives as Potential Anti-Gastric Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Nanoformulations, and In Vitro Anticancer Activity of N-Substituted Side Chain this compound Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C16H12N2) [pubchemlite.lcsb.uni.lu]

- 7. Cryptolepine | C16H12N2 | CID 82143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. scienceopen.com [scienceopen.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unveiling the Anticancer Potential of Neocryptolepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neocryptolepine, a naturally occurring indoloquinoline alkaloid isolated from the roots of Cryptolepis sanguinolenta, has emerged as a promising scaffold for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the anticancer properties of this compound and its derivatives, with a focus on its mechanisms of action, effects on critical signaling pathways, and induction of cell cycle arrest and apoptosis. This document synthesizes quantitative data from various studies, details key experimental protocols, and provides visual representations of the underlying molecular interactions to serve as a valuable resource for the scientific community engaged in oncology research and drug discovery.

Introduction

The quest for novel, effective, and less toxic anticancer agents has led researchers to explore the vast chemical diversity of natural products. This compound, an alkaloid with a planar tetracyclic ring system, has demonstrated significant cytotoxic activity against a range of cancer cell lines. Its unique structure allows it to interact with fundamental cellular components, leading to the inhibition of cancer cell proliferation and induction of cell death. This guide delves into the core aspects of this compound's anticancer profile, providing a technical foundation for further investigation and development.

Mechanisms of Anticancer Action

The anticancer activity of this compound is multi-faceted, primarily attributed to its ability to interfere with DNA replication and integrity, and to modulate key signaling pathways involved in cell survival and proliferation.

DNA Intercalation and Topoisomerase II Inhibition

A primary mechanism of action for this compound is its function as a DNA intercalating agent. Its planar aromatic structure enables it to insert between the base pairs of the DNA double helix. This interaction distorts the DNA structure, thereby interfering with the processes of replication and transcription.

Furthermore, this compound and its derivatives have been identified as inhibitors of topoisomerase II.[1] Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. By stabilizing the topoisomerase II-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and subsequently triggering apoptotic cell death.[2]

dot

Induction of Apoptosis and Cell Cycle Arrest

This compound and its derivatives have been shown to induce apoptosis in various cancer cell lines.[3][4] The accumulation of DNA damage caused by DNA intercalation and topoisomerase II inhibition is a potent trigger for the intrinsic apoptotic pathway. Studies have indicated that this compound treatment can lead to the release of cytochrome c from the mitochondria.[5]

In addition to inducing apoptosis, this compound causes cell cycle arrest, predominantly in the G2/M phase.[5][6] This arrest prevents cells with damaged DNA from proceeding through mitosis, thereby halting proliferation and providing an opportunity for the apoptotic machinery to be activated.

Modulation of Signaling Pathways

The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers. Several studies have implicated the PI3K/AKT pathway as a target of this compound and its derivatives. By inhibiting this pathway, these compounds can effectively suppress the pro-survival signals that are essential for tumor growth and progression. Molecular docking and Western blot analyses have suggested that this compound derivatives can interact with and inhibit the activity of key proteins in this pathway, such as AKT.

dot

Quantitative Data on Anticancer Activity

The cytotoxic effects of this compound and its derivatives have been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| This compound Derivative 43 | Gastric Cancer (AGS) | 43 nM | [1] |

| This compound Derivative 65 | Gastric Cancer (AGS) | 148 nM | [1] |

| This compound Derivative 93 | Gastric Cancer (AGS) | 2.9 µM | [1] |

| This compound Derivative 96 | Gastric Cancer (AGS) | 4.5 µM | [1] |

| This compound Derivative 64 | Colorectal Cancer (HCT116) | 0.33 µM | [1] |

| This compound Derivative 69 | Colorectal Cancer (HCT116) | 0.35 µM | [1] |

| This compound Derivative C5 | Gastric Cancer (AGS) | 9.2 µM (48h) | |

| This compound Derivative C5 | Gastric Cancer (HGC27) | 6.6 µM (48h) | |

| This compound Derivative C5 | Gastric Cancer (MKN45) | 5.9 µM (48h) | |

| This compound Derivative C8 | Gastric Cancer (AGS) | 6.9 µM (48h) | |

| This compound Derivative C8 | Gastric Cancer (HGC27) | 4.3 µM (48h) | |

| This compound Derivative C8 | Gastric Cancer (MKN45) | 3.5 µM (48h) | |

| This compound Derivative | Leukemia (MV4-11) | 42 nM | |

| This compound Derivative | Lung Cancer (A549) | 197 nM | |

| This compound Derivative 2h | Leukemia (MV4-11) | 0.042 µM | [7] |

| This compound Derivative 2k | Leukemia (MV4-11) | 0.057 µM | [7] |

| This compound Derivative 2h | Lung Cancer (A549) | 0.197 µM | [7] |

| This compound Derivative 2k | Lung Cancer (A549) | 0.1988 µM | [7] |

| This compound Derivative 2h | Mouse Fibroblast (BALB/3T3) | 0.138 µM | [7] |

| This compound Derivative 2k | Mouse Fibroblast (BALB/3T3) | 0.117 µM | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of this compound and its derivatives.

dot

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medicine.uams.edu [medicine.uams.edu]

- 7. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

The Antimalarial Potential of Neocryptolepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Neocryptolepine, an indoloquinoline alkaloid isolated from the roots of the West African shrub Cryptolepis sanguinolenta, has emerged as a promising scaffold for the development of novel antimalarial agents.[1][2] This technical guide provides an in-depth overview of the antimalarial activity of this compound and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Quantitative Assessment of Antimalarial Activity

The antimalarial efficacy of this compound and its synthetic analogs has been extensively evaluated through in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative analysis of their potency against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum, as well as their cytotoxicity against various cell lines.

In Vitro Antimalarial Activity and Cytotoxicity of this compound and Its Analogs

The 50% inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The 50% lethal concentration (LC50) or 50% cytotoxic concentration (CC50) is the concentration of a chemical which kills 50% of a sample population. The selectivity index (SI) is a ratio of the toxic dose to the therapeutic dose of a drug.

| Compound | P. falciparum Strain | IC50 (µM) | Cytotoxicity Cell Line | LC50/CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| This compound | K1 (CQR) | 4.0 | MRC-5 | >32 | >8 | [3][4] |

| 2-Bromothis compound | K1 (CQR) | 4.0 | MRC-5 | >32 | >8 | [3][4] |

| Compound 17f | NF54 (CQS) | 0.0022 | L6 | 3.08 | 1400 | [5] |

| Compound 17i | K1 (CQR) | 0.0022 | L6 | 2.73 | 1243 | [5] |

| Compound 9c | NF54 (CQS) | 0.00227 | L6 | 0.82 | 361 | [6] |

| Compound 12b | NF54 (CQS) | 0.00181 | L6 | 0.58 | 321 | [6] |

| Cryptolepine | K1 (CQR) | 0.134 | - | - | - | [4] |

| Chloroquine | K1 (CQR) | - | - | - | - | [6] |

In Vivo Antimalarial Efficacy of this compound Derivatives

The 4-day suppressive test is a standard in vivo assay to evaluate the antimalarial activity of compounds in a murine model.

| Compound | Mouse Model | Dosage (mg/kg/day) | Route | Parasitemia Reduction (%) | Reference(s) |

| Cryptolepine | P. berghei-infected | 7-113 | Subcutaneous | No significant reduction | [4] |

| Compound 7 | P. berghei-infected | - | - | Substantial increase in activity | [6] |

| Compound 8a | P. berghei-infected | - | - | Substantial increase in activity | [6] |

Postulated Mechanisms of Action

The antimalarial activity of this compound and its analogs is believed to be multifactorial, targeting key physiological processes within the parasite. The primary proposed mechanisms include the inhibition of hemozoin formation and the disruption of nucleic acid metabolism through DNA intercalation and inhibition of topoisomerase II.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the antimalarial activity of this compound.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is widely used to determine the IC50 values of antimalarial compounds.

Protocol:

-

Parasite Culture: Maintain P. falciparum cultures in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES. Synchronize the parasite culture to the ring stage.

-

Drug Preparation: Prepare serial dilutions of this compound derivatives in complete culture medium in a 96-well microtiter plate.

-

Incubation: Add the synchronized parasite culture (1-2% parasitemia, 2% hematocrit) to each well and incubate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Lysis and Staining: After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Plot the fluorescence intensity against the drug concentration and determine the IC50 value using a non-linear regression analysis.

Inhibition of β-Hematin Formation Assay

This cell-free assay assesses the ability of a compound to inhibit the formation of hemozoin, a crucial detoxification process for the malaria parasite.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of hemin in dimethyl sulfoxide (DMSO).

-

Prepare a solution of the test compound (this compound derivative) in DMSO.

-

Prepare an acetate buffer (pH 4.8).

-

-

Assay Procedure:

-

In a 96-well plate, add the hemin solution to the acetate buffer.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding a solution of a lipid, such as lecithin, to catalyze β-hematin formation.[6]

-

Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

-

-

Quantification:

-

After incubation, centrifuge the plate to pellet the β-hematin.

-

Discard the supernatant and wash the pellet with DMSO to remove unreacted hemin.

-

Dissolve the β-hematin pellet in a known volume of NaOH.

-

Measure the absorbance of the solution at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of β-hematin formation for each concentration of the test compound relative to a no-drug control.

-

Determine the IC50 value from the dose-response curve.

-

Topoisomerase II Inhibition Assay

This assay evaluates the ability of this compound to inhibit the activity of topoisomerase II, a key enzyme in DNA replication and transcription.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and a reaction buffer suitable for topoisomerase II activity.

-

Compound Addition: Add varying concentrations of the this compound derivative to the reaction mixture.

-

Enzyme Addition: Add purified P. falciparum topoisomerase II to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) by agarose gel electrophoresis.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analysis: The inhibition of topoisomerase II is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies on this compound have revealed key structural features that influence its antimalarial potency and selectivity.

Key findings from SAR studies include:

-

Substitution at the C11 position with aminoalkylamino side chains significantly enhances antiplasmodial activity.[5]

-

The introduction of urea or thiourea moieties at the terminus of the C11 side chain can further improve activity and selectivity.[5][7]

-

Modifications at the C2 and C9 positions with various substituents, including halogens and ester groups, have led to the development of highly potent analogs with IC50 values in the low nanomolar range.[6]

-

A correlation has been observed between the inhibition of β-hematin formation and the antiplasmodial activity of certain this compound derivatives.[2][3]

Signaling Pathways

While the direct impact of this compound on specific Plasmodium falciparum signaling pathways is an area of ongoing research, its known mechanisms of action suggest potential downstream effects on pathways crucial for parasite survival.

-

DNA Damage Response: By intercalating with DNA and inhibiting topoisomerase II, this compound likely triggers the parasite's DNA damage response pathways, which, if overwhelmed, can lead to apoptosis-like cell death.

-

Heme Detoxification Pathway: The inhibition of β-hematin formation directly disrupts the parasite's primary mechanism for detoxifying heme, leading to an accumulation of toxic free heme and subsequent oxidative stress. This can indirectly affect various signaling cascades sensitive to redox state.

-

Nutrient and Ion Homeostasis: The accumulation of the drug in the acidic food vacuole, a proposed mechanism shared with chloroquine, suggests a potential disruption of pH and ion homeostasis, which could have widespread effects on parasite signaling and metabolic processes.

Further research is required to elucidate the precise signaling cascades modulated by this compound and its derivatives to fully understand their antimalarial effects and to identify potential biomarkers of susceptibility.

Conclusion

This compound represents a valuable natural product scaffold for the design and development of new antimalarial drugs. Its multifaceted mechanism of action, targeting both heme detoxification and nucleic acid metabolism, offers a potential strategy to combat drug-resistant malaria. The extensive structure-activity relationship studies have demonstrated that chemical modifications of the this compound core can lead to compounds with significantly improved potency and selectivity. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising derivatives and on further elucidating their interactions with parasite-specific signaling pathways to advance their development as next-generation antimalarials.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and in vitro testing of antimalarial activity of non-natural-type neocryptolepines: structure–activity relationship study of 2,11- and 9,11-disubstituted 6-methylindolo[2,3-b]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, cytotoxicity, and antiplasmodial and antitrypanosomal activity of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in vitro antimalarial testing of neocryptolepines: SAR study for improved activity by introduction and modifications of side chains at C2 and C11 on indolo[2,3-b]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antimalarial testing of this compound analogues: addition of ester function in SAR study of 2,11-disubstituted indolo[2,3-b]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-Depth Technical Guide on the Antifungal Effects of Neocryptolepine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocryptolepine, a naturally occurring indoloquinoline alkaloid isolated from the African plant Cryptolepis sanguinolenta, has garnered significant attention for its diverse pharmacological activities. While extensively studied for its antimalarial and anticancer properties, emerging research has illuminated its potential as a potent antifungal agent. This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal effects, detailing its activity against various fungal species, outlining its mechanism of action, and presenting relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antifungal therapeutics.

Antifungal Spectrum of this compound and Its Derivatives

The antifungal activity of this compound and its synthetic derivatives has been evaluated against a range of fungal species, including both plant pathogens and clinically relevant human pathogens. The available quantitative data, primarily presented as half-maximal effective concentration (EC50) and minimum inhibitory concentration (MIC), are summarized below.

Quantitative Antifungal Activity Data

| Fungal Species | Compound | Metric | Value (µg/mL) | Reference |

| Botrytis cinerea | This compound Derivative 24 | EC50 | 0.07 | [1][2] |

| Rhizoctonia solani | This compound Derivatives | EC50 | < 1 | [1] |

| Fusarium graminearum | This compound Derivatives | EC50 | < 1 | [1] |

| Mycosphaerella melonis | This compound Derivatives | EC50 | < 1 | [1] |

| Sclerotinia sclerotiorum | This compound Derivatives | EC50 | < 1 | [1] |

| Magnaporthe oryzae | This compound Derivatives | EC50 | < 1 | [1] |

| Candida albicans | This compound | MIC | < 100 | [3] |

Note: Specific MIC/MFC values for this compound against a wider range of medically important fungi are not extensively reported in the currently available literature.

Mechanism of Antifungal Action

The precise mechanisms by which this compound exerts its antifungal effects are an active area of investigation. Current evidence points towards a multi-targeted mode of action, primarily involving the disruption of fundamental cellular processes.

Core Mechanisms of Action:

-

Inhibition of Mitochondrial Respiration: A key mechanism of action identified in the phytopathogenic fungus Rhizoctonia solani is the inhibition of Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[4] this compound binds to the Rieske iron-sulfur protein (UQCRFS1) subunit, blocking electron transfer and thereby inhibiting oxidative phosphorylation, which ultimately leads to fungal cell death.[4]

-

Disruption of Cell Membrane and Wall Integrity: Preliminary studies on this compound derivatives have indicated that these compounds can impair the normal function of the fungal cell membrane and cell wall.[1][2] This disruption can lead to leakage of cellular contents and increased susceptibility to osmotic stress.

-

Inhibition of Spore Germination: this compound derivatives have been shown to effectively inhibit the germination of fungal spores, a critical stage in the fungal life cycle and the initiation of infection.[1][2]

-

Nuclear Dysfunction: There is evidence to suggest that this compound and its derivatives can interfere with the normal function of the nucleus, potentially through DNA intercalation and inhibition of topoisomerase II, an enzyme crucial for DNA replication and transcription.[1][5][6]

-

Anti-biofilm Activity: Certain amino acid and dipeptide derivatives of this compound have demonstrated significant activity against Candida albicans biofilms at concentrations lower than those required to inhibit planktonic cells.

The following diagram illustrates the proposed multi-targeted antifungal mechanism of this compound.

Experimental Protocols

This section details the general methodologies employed in the evaluation of the antifungal properties of this compound and its derivatives, as inferred from the available literature.

Antifungal Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium. A suspension of fungal spores or yeast cells is prepared in a sterile saline solution and adjusted to a standardized concentration (e.g., 104 to 105 CFU/mL).

-

Preparation of Drug Dilutions: A stock solution of this compound is serially diluted in a liquid growth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The microtiter plate is then incubated at an appropriate temperature (e.g., 35°C for Candida spp., 25-28°C for phytopathogens) for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

The following workflow diagram illustrates the broth microdilution assay.

Spore Germination Assay

This assay is used to assess the inhibitory effect of a compound on the germination of fungal spores.

-

Spore Suspension: A suspension of fungal spores is prepared in a nutrient-rich medium.

-

Treatment: The spore suspension is treated with various concentrations of this compound or a control substance.

-

Incubation: The treated suspensions are incubated under conditions that promote germination.

-

Microscopic Examination: At regular intervals, aliquots of the suspension are examined under a microscope to determine the percentage of germinated spores. A spore is considered germinated if the germ tube length is equal to or greater than the spore diameter.

Signaling Pathways

While the direct impact of this compound on specific fungal signaling pathways has not been extensively elucidated, its known mechanisms of action suggest potential interactions with key cellular signaling cascades. For instance, disruption of the cell wall and membrane integrity would likely trigger the Cell Wall Integrity (CWI) pathway, a conserved MAPK signaling cascade that responds to cell wall stress. Similarly, mitochondrial dysfunction is known to influence various signaling pathways, including those involved in stress response and metabolism. Further research is required to delineate the precise signaling networks modulated by this compound in fungal cells.

The following diagram depicts a generalized fungal Cell Wall Integrity (CWI) MAPK signaling pathway, which may be a downstream target of this compound's activity.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant antifungal potential. Their multi-targeted mechanism of action, including the inhibition of mitochondrial respiration and disruption of cell envelope integrity, suggests a low propensity for the development of resistance. However, to advance these compounds towards clinical or agricultural applications, further in-depth research is imperative. Key areas for future investigation include:

-

Broad-Spectrum Activity: Comprehensive screening of this compound against a wider array of clinically relevant fungal pathogens, including various Candida and Aspergillus species, to determine specific MIC and MFC values.

-

Mechanistic Elucidation: Detailed studies to unravel the precise molecular interactions and the impact on fungal signaling pathways, such as the CWI and other stress response pathways.

-

In Vivo Efficacy: Evaluation of the in vivo efficacy and safety of this compound and its lead derivatives in animal models of fungal infections.

-

Structure-Activity Relationship (SAR) Studies: Continued synthesis and evaluation of novel derivatives to optimize antifungal potency, selectivity, and pharmacokinetic properties.

The continued exploration of this compound's antifungal properties holds the potential to deliver a new class of much-needed antifungal agents to combat the growing threat of fungal diseases.

References

- 1. Design, Synthesis, and Antifungal Evaluation of this compound Derivatives against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial and antifungal activities of this compound, biscryptolepine and cryptoquindoline, alkaloids isolated from Cryptolepis sanguinolenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The DNA intercalating alkaloid cryptolepine interferes with topoisomerase II and inhibits primarily DNA synthesis in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiprotozoal Potential of Neocryptolepine: A Technical Whitepaper for Drug Development Professionals

An In-depth Examination of the Bioactivity, Mechanisms of Action, and Experimental Frameworks for a Promising Indoloquinoline Alkaloid

Introduction

Neocryptolepine, a pentacyclic indoloquinoline alkaloid originally isolated from the African plant Cryptolepis sanguinolenta, has emerged as a significant lead compound in the search for novel antiprotozoal agents. Exhibiting a broad spectrum of activity against several protozoan parasites of medical importance, including Plasmodium, Trypanosoma, and Leishmania species, this compound and its derivatives represent a promising scaffold for the development of new therapeutics to combat parasitic diseases. This technical guide provides a comprehensive overview of the current state of research into the antiprotozoal potential of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of new anti-infective agents.

Quantitative Bioactivity of this compound and Its Derivatives

The antiprotozoal efficacy of this compound and its synthetic analogs has been quantified through various in vitro studies. The following tables summarize the key inhibitory and cytotoxic concentrations, providing a comparative view of their potency and selectivity.

Table 1: In Vitro Antiplasmodial and Cytotoxic Activities of this compound and Derivatives

| Compound | Plasmodium falciparum Strain | IC50 (µM) | Cytotoxicity (MRC-5 cells) IC50 (µM) | Selectivity Index (SI) | Reference |

| This compound | K1 (Chloroquine-resistant) | 4.0 | >32 | >8 | [1] |

| 2-Bromothis compound | K1 (Chloroquine-resistant) | 4.0 | >32 | >8 | [1] |

| 2-Nitro-9-cyanothis compound | K1 (Chloroquine-resistant) | 1.2 | 10.0 | 8.3 | [1] |

| 2-Methoxy-9-cyanothis compound | K1 (Chloroquine-resistant) | 2.5 | >32 | >12.8 | [1] |

| Cryptolepine | K1 (Chloroquine-resistant) | 2.0 | 5.0 | 2.5 | [1] |

IC50: 50% inhibitory concentration. SI: Selectivity Index (IC50 MRC-5 / IC50 P. falciparum).

Table 2: In Vitro Antitrypanosomal and Cytotoxic Activities of this compound Derivatives

| Compound | Trypanosoma brucei brucei IC50 (µM) | Trypanosoma cruzi IC50 (µM) | Cytotoxicity (MRC-5 cells) IC50 (µM) | Selectivity Index (SI) (T.b. brucei) | Reference |

| 2-Bromothis compound | 5.0 | >32 | >32 | >6.4 | [1] |

| 2-Nitro-9-cyanothis compound | 2.5 | 20.0 | 10.0 | 4.0 | [1] |

| 2-Methoxy-9-cyanothis compound | 5.0 | >32 | >32 | >6.4 | [1] |

IC50: 50% inhibitory concentration. SI: Selectivity Index (IC50 MRC-5 / IC50 T.b. brucei).

Table 3: In Vitro Antileishmanial and Cytotoxic Activities of a Cryptolepine Derivative

| Compound | Leishmania donovani (promastigotes) IC50 (µM) | Cytotoxicity (Mouse Peritoneal Macrophages) IC50 (µM) | Selectivity Index (SI) | Reference |

| 2,7-Dibromocryptolepine | 0.5 ± 0.1 | 9.0 ± 1.2 | 18 | [2] |

Mechanisms of Antiprotozoal Action

The antiparasitic effects of this compound are multifaceted and appear to be parasite-specific. The primary known mechanisms of action are detailed below.

Anti-Plasmodium Mechanism: Inhibition of Heme Detoxification

A key mechanism of action for this compound against Plasmodium falciparum is the inhibition of β-hematin formation. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin (β-hematin). This compound and its derivatives have been shown to inhibit this detoxification process, leading to the accumulation of toxic heme and subsequent parasite death.[1] This mode of action is shared with the established antimalarial drug chloroquine.

Figure 1: Mechanism of antiplasmodial action of this compound.

Anti-Leishmania Mechanism: Induction of Apoptosis-Like Cell Death

While direct studies on this compound are limited, research on the structurally similar alkaloid cryptolepine suggests that it induces an apoptosis-like cell death cascade in Leishmania donovani promastigotes. This process is characterized by the generation of reactive oxygen species (ROS), leading to oxidative stress, depletion of intracellular glutathione (GSH), and ultimately, DNA fragmentation.[2] This programmed cell death pathway presents a promising target for antileishmanial drug development.

Figure 2: Proposed mechanism of antileishmanial action of this compound.

Anti-Trypanosoma Mechanism: Under Investigation

The precise molecular mechanism of this compound against Trypanosoma brucei is not yet fully elucidated. However, studies on other alkaloids have shown that they can induce programmed cell death in trypanosomes, often involving mitochondrial dysfunction and DNA fragmentation. It is plausible that this compound exerts its trypanocidal activity through similar pathways, potentially by interfering with essential cellular processes such as DNA replication, protein synthesis, or cell cycle regulation. Further research is required to identify the specific molecular targets and signaling pathways affected by this compound in T. brucei.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to evaluate the antiprotozoal potential of this compound.

In Vitro Antiplasmodial Assay (pLDH Assay)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.

1. Parasite Culture:

-

P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant K1) are maintained in continuous culture in human O+ erythrocytes at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

-

Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

2. Assay Procedure:

-

Asynchronous parasite cultures with a parasitemia of 1-2% are diluted to 0.5% parasitemia and 2.5% hematocrit.

-

100 µL of the parasite suspension is added to the wells of a 96-well microtiter plate containing 100 µL of serial dilutions of the test compounds in culture medium.

-

Plates are incubated for 72 hours under the conditions described above.

3. Measurement of Parasite Growth (pLDH Assay):

-

After incubation, plates are frozen at -20°C to lyse the erythrocytes.

-

20 µL of the hemolyzed culture is transferred to a new 96-well plate.

-

100 µL of a reaction mixture containing 143 mM sodium L-lactate, 143 µM 3-acetylpyridine adenine dinucleotide (APAD), 72 µg/mL nitroblue tetrazolium (NBT), 9 µM phenazine ethosulfate (PES), and 143 mM Tris-HCl (pH 9.0) is added to each well.

-

The plate is incubated in the dark at room temperature for 10 minutes.

-

The absorbance is read at 650 nm using a microplate reader.

-

IC50 values are calculated by non-linear regression analysis of the dose-response curves.

Figure 3: Workflow for the in vitro antiplasmodial pLDH assay.

β-Hematin Formation Inhibition Assay

This cell-free assay assesses the ability of a compound to inhibit the polymerization of heme into β-hematin.

1. Reagent Preparation:

-

A solution of hemin chloride is prepared in dimethyl sulfoxide (DMSO).

-

A solution of acetate is prepared and the pH is adjusted to 5.0.

2. Assay Procedure:

-

In a 96-well microtiter plate, serial dilutions of the test compounds in DMSO are prepared.

-

The hemin chloride solution is added to each well.

-

The reaction is initiated by the addition of the acetate solution.

-

The plate is incubated at 60°C for 18 hours to allow for β-hematin formation.

3. Quantification of β-Hematin:

-

After incubation, the plate is centrifuged, and the supernatant is discarded.

-

The pellet is washed with DMSO to remove unreacted hemin.

-

The β-hematin pellet is dissolved in a solution of NaOH.

-

The absorbance is measured at 405 nm.

-

The percentage of inhibition is calculated relative to a control without any inhibitor.

-

IC50 values are determined from the dose-response curves.

In Vitro Antitrypanosomal Assay (Alamar Blue Assay)

This assay is used to determine the IC50 of compounds against the bloodstream form of Trypanosoma brucei.

1. Parasite Culture:

-

Trypanosoma brucei brucei is cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

2. Assay Procedure:

-

Parasites are harvested in the logarithmic growth phase and diluted to a concentration of 2 x 10^4 cells/mL.

-

100 µL of the parasite suspension is added to the wells of a 96-well plate containing 100 µL of serial dilutions of the test compounds.

-

Plates are incubated for 48 hours under the culture conditions described above.

3. Measurement of Viability (Alamar Blue):

-

20 µL of Alamar Blue (resazurin) solution is added to each well.

-

The plates are incubated for an additional 24 hours.

-

The fluorescence is measured with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

IC50 values are calculated from the dose-response curves.

Figure 4: Workflow for the in vitro antitrypanosomal Alamar Blue assay.

In Vitro Antileishmanial Assay

This assay can be performed on both the promastigote (insect) and amastigote (mammalian) stages of Leishmania.

1. Promastigote Assay:

-

Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum at 26°C.

-

Promastigotes in the logarithmic growth phase are diluted to 1 x 10^6 cells/mL.

-

100 µL of the parasite suspension is added to a 96-well plate with 100 µL of serial dilutions of the test compounds.

-

Plates are incubated for 72 hours at 26°C.

-

Parasite viability is assessed using the Alamar Blue assay as described for Trypanosoma.

2. Amastigote Assay:

-

Peritoneal macrophages are harvested from mice and seeded in 96-well plates.

-

Macrophages are infected with stationary-phase L. donovani promastigotes at a parasite-to-cell ratio of 10:1.

-

After 24 hours, non-phagocytosed promastigotes are removed by washing.

-

Fresh medium containing serial dilutions of the test compounds is added.

-

Plates are incubated for 72 hours at 37°C in 5% CO2.

-

The number of intracellular amastigotes is determined by Giemsa staining and microscopic counting of at least 100 macrophages per well.

-

IC50 values are calculated based on the reduction in the number of amastigotes per macrophage.

Cytotoxicity Assay (MTT Assay)

This assay evaluates the toxicity of compounds against a mammalian cell line, such as human lung fibroblasts (MRC-5).

1. Cell Culture:

-

MRC-5 cells are maintained in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

2. Assay Procedure:

-

Cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and allowed to attach overnight.

-

The medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

Plates are incubated for 72 hours.

3. Measurement of Cell Viability (MTT):

-

10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for 4 hours at 37°C.

-

The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is read at 570 nm.

-

The 50% cytotoxic concentration (CC50) is determined from the dose-response curves.

Conclusion and Future Directions

This compound and its derivatives have demonstrated significant in vitro activity against a range of protozoan parasites, highlighting their potential as lead compounds for the development of new antiprotozoal drugs. The well-defined antiplasmodial mechanism of action, centered on the inhibition of heme detoxification, provides a solid foundation for structure-activity relationship studies aimed at optimizing potency and selectivity. The induction of apoptosis-like cell death in Leishmania suggests a promising avenue for combating this neglected tropical disease.

Key areas for future research include:

-

Elucidation of the Antitrypanosomal Mechanism: A thorough investigation into the molecular targets and signaling pathways affected by this compound in Trypanosoma brucei is crucial for the rational design of more effective trypanocidal agents.

-

In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates must be evaluated in animal models of malaria, leishmaniasis, and trypanosomiasis to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.

-

Structure-Activity Relationship (SAR) Studies: A systematic medicinal chemistry approach to modify the this compound scaffold is warranted to improve antiprotozoal activity, enhance selectivity, and optimize drug-like properties.

References

Neocryptolepine DNA binding and intercalation

An In-Depth Technical Guide to the DNA Binding and Intercalation of Neocryptolepine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary